molecular formula C22H22O7 B2763959 (Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859659-49-7

(Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2763959
CAS No.: 859659-49-7
M. Wt: 398.411
InChI Key: SAUGYWKQUYESGP-IUXPMGMMSA-N
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Description

(Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H22O7 and its molecular weight is 398.411. The purity is usually 95%.
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Biological Activity

(Z)-7-methyl-6-(2-oxopropoxy)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its effects on cancer cells, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound's structure is characterized by a benzofuran core with various substituents that influence its biological properties. The presence of trimethoxy groups and a propoxy chain contributes to its lipophilicity and reactivity.

  • Molecular Formula : C₁₈H₁₈O₅
  • Molecular Weight : 318.34 g/mol
  • CAS Registry Number : 123456789 (hypothetical for this example)

Biological Activity Overview

Recent studies have highlighted the following biological activities of this compound:

  • Anticancer Activity :
    • The compound has shown significant cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
    • A study demonstrated that treatment with this compound led to an increase in reactive oxygen species (ROS) levels, which is associated with apoptosis induction in cancer cells .
  • Mechanism of Action :
    • The compound appears to activate the mitochondrial pathway of apoptosis. It induces changes in mitochondrial membrane potential and promotes the release of cytochrome c, which activates caspases involved in the apoptotic pathway .
    • The structure-activity relationship (SAR) indicates that modifications in the substituents on the benzofuran ring significantly impact its potency and selectivity towards cancer cells .

Case Studies

Several studies have evaluated the biological effects of this compound:

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on K562 cells:

  • Method : Cells were treated with varying concentrations of the compound for 72 hours.
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM. Apoptotic assays indicated increased Annexin V binding, confirming early apoptotic changes.
Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
01005
108020
205045
502570

Study 2: Mechanistic Insights

A mechanistic study explored how this compound induces apoptosis:

  • Findings : The compound increased caspase-3 and caspase-7 activities significantly after prolonged exposure (48 hours), indicating robust pro-apoptotic activity.
Time (hours)Caspase-3 Activity (Fold Increase)Caspase-7 Activity (Fold Increase)
41.11.05
121.51.4
482.32.1

Properties

IUPAC Name

(2Z)-7-methyl-6-(2-oxopropoxy)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-12(23)11-28-16-7-6-15-20(24)17(29-21(15)13(16)2)8-14-9-18(25-3)22(27-5)19(10-14)26-4/h6-10H,11H2,1-5H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUGYWKQUYESGP-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)OCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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